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Compound of Interest

Compound Name: Methyl copalate

Cat. No.: B091763

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl copalate is a naturally occurring labdane-type diterpenoid ester. It is the methyl ester of
copalic acid, a compound found in the oleoresin of various plants of the Copaifera genus. This
technical guide provides a comprehensive overview of methyl copalate, including its chemical
identity, physicochemical properties, a detailed synthesis protocol, and a summary of its
biological activities. The information is intended to support research and development efforts in
natural product chemistry and drug discovery.

Chemical Identity and Synonyms

The systematic IUPAC name for methyl copalate is methyl (E)-5-[(1R,4aR,8aR)-5,5,8a-
trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate[1].
The compound is also known by several synonyms, which are useful for cross-referencing in
chemical databases and literature.
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Identifier Type Value

methyl (E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-
IUPAC Name methylidene-3,4,4a,6,7,8-hexahydro-1H-
naphthalen-1-yl]-3-methylpent-2-enoate[1]

Common Name Methyl copalate[1]

CAS Number 17110-88-2[2]

PubChem CID 13858180[1]

ChEMBL ID CHEMBL2048913[1]

Molecular Formula C21H3402[1]

Molecular Weight 318.5 g/mol [1][2]

InChl Key KYTKOCVFNCZSSC-PSLIWGKLSA-N[2]

Physicochemical and Spectroscopic Data

The following table summarizes key computed physicochemical properties of methyl copalate.

Property Value Source
Molecular Weight 318.5 g/mol PubChem[1]
XLogP3 6.6 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

Count 2 PubChem[1]
Rotatable Bond Count 4 PubChem[1]
Exact Mass 318.255880323 PubChem[1]
Topological Polar Surface Area  26.3 A2 PubChem[1]
Heavy Atom Count 23 PubChem[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of methyl copalate.
The following are characteristic chemical shift regions observed in *H and 3C NMR spectra.

IH NMR Spectral Data:

Typical Chemical Shift (d) o
Proton Type Description
Range (ppm)

Includes protons of the
exocyclic methylene group

Olefinic Protons 45-57 (=CH2) and the proton on the
trisubstituted double bond in
the side chain[2].

A sharp singlet corresponding
Methyl Ester Protons 3.6-3.7 to the three protons of the
ester's methyl group[2].

A complex region of

overlapping multiplets from the

Aliphatic Protons 1.2-25
CH and CHz groups of the
bicyclic core and side chain[2].
Includes signals from the
multiple methyl groups

Methyl Protons 0.7-1.2 attached to the diterpene

skeleton, appearing as singlets
and doublets|[2].

13C NMR Spectral Data:

A total of 21 distinct signals are expected in the 133C NMR spectrum of methyl copalate[2]. Key
signals include the carbonyl carbon of the methyl ester group, which resonates significantly
downfield.

Experimental Protocols
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Semisynthesis of Methyl Copalate from Copalic Acid

Methyl copalate can be readily prepared via the semisynthesis from its corresponding
carboxylic acid, copalic acid. A common and safer alternative to the hazardous diazomethane
Is the use of trimethylsilyldiazomethane (TMS-diazomethane).

Workflow for the Semisynthesis of Methyl Copalate

Semisynthesis of Methyl Copalate

Copalic Acid TMS-Diazomethane
in Toluene/Methanol (in Hexane)

:

Evaporation of Solvent
(in vacuo)

:

Column Chromatography
(Silica Gel)

Methyl Copalate

Click to download full resolution via product page
Caption: Workflow for the methylation of copalic acid to methyl copalate.
Materials:
e Copalic acid

o Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)
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Toluene, anhydrous

Methanol, anhydrous

Dichloromethane (for monitoring)

Ethyl acetate (for monitoring and chromatography)
Hexane (for monitoring and chromatography)

Silica gel for column chromatography

Standard laboratory glassware and magnetic stirrer
Rotary evaporator

Procedure:

Dissolution: Dissolve copalic acid (1 equivalent) in a mixture of anhydrous toluene and
anhydrous methanol (e.g., 3:2 v/v).

Reaction Setup: Cool the solution to 0 °C in an ice bath under a nitrogen or argon
atmosphere with magnetic stirring.

Addition of TMS-Diazomethane: Add the TMS-diazomethane solution dropwise to the stirred
solution of copalic acid. The reaction is accompanied by the evolution of nitrogen gas.
Continue the addition until a faint yellow color persists, indicating a slight excess of the
reagent.

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography
(TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The disappearance of the
copalic acid spot and the appearance of the less polar methyl copalate spot indicate the
completion of the reaction.

Work-up: Once the reaction is complete, allow the mixture to warm to room temperature.
Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvents
and excess reagent.
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« Purification: Purify the crude product by column chromatography on silica gel using a
gradient of hexane and ethyl acetate as the eluent to afford pure methyl copalate.

o Characterization: Confirm the identity and purity of the synthesized methyl copalate using
spectroscopic techniques such as 'H NMR, 3C NMR, and mass spectrometry.

Biological Activity

Methyl copalate has demonstrated cytotoxic activity against various cancer cell lines,
suggesting its potential as a lead compound for the development of novel anticancer agents.

Cytotoxic Activity of Methyl Copalate against Cancer Cell Lines

Cytotoxicity of Methyl Copalate

Methyl Copalate

inhibits inhibi inhibits
P-388 Ab549 HT-29 MEL-28
(Murine Lymphoma) (Human Lung Carcinoma) (Human Colon Carcinoma) (Human Melanoma)
IC50 = 2.5 pg/mL IC50 = 5.0 pg/mL IC50 = 5.0 pg/mL IC50 = 10.0 pg/mL

Click to download full resolution via product page

Caption: Cytotoxic effect of methyl copalate on various cancer cell lines.

Summary of Cytotoxic Activity:

Cell Line Cancer Type ICso (ug/mL)
P-388 Murine Lymphoma 2.5

A549 Human Lung Carcinoma 5.0

HT-29 Human Colon Carcinoma 5.0

MEL-28 Human Melanoma 10.0
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The inhibitory concentration (ICso) values indicate the concentration of methyl copalate
required to inhibit the growth of 50% of the cancer cells. These findings highlight the potential
of methyl copalate as a subject for further investigation in oncology research.

Conclusion

This technical guide provides essential information on methyl copalate for researchers and
drug development professionals. The detailed chemical identity, physicochemical and
spectroscopic data, a robust synthesis protocol, and a summary of its cytotoxic activities offer a
solid foundation for further studies. The biological activity of methyl copalate warrants more in-
depth investigation into its mechanism of action and potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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